
N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroquinazoline derivatives involves multi-step reaction sequences, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, leading to complex structures through esterification, amidation, and cyclization processes. A practical example includes the synthesis of orally active CCR5 antagonists, where a new, inexpensive method without chromatographic purification was established, highlighting the efficiency and practicality of synthesizing complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The structural analysis of similar compounds involves detailed investigations using elemental analysis, IR, 1H NMR, and mass spectral data. These techniques provide insights into the molecular configuration, functional groups, and overall molecular architecture, facilitating the understanding of the compound's chemical behavior and interaction potential (Dangi et al., 2010).
Chemical Reactions and Properties
Compounds within this chemical class undergo a variety of chemical reactions, including Pummerer-type cyclization, which showcases the versatility and reactivity of these molecules. The cyclization reactions, often enhanced by catalysts like boron trifluoride diethyl etherate, demonstrate the compounds' potential for structural modifications and the creation of novel derivatives with potentially unique properties (Saitoh et al., 2001).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine followed by the reaction with ethyl chloroformate and then with 2-aminoacetic acid.", "Starting Materials": [ "2-phenethyl-3,4-dihydro-2H-quinazolin-4-one", "N-(2-bromoethyl)-N-butylmethylamine", "ethyl chloroformate", "2-aminoacetic acid" ], "Reaction": [ "Step 1: Condensation of 2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with N-(2-bromoethyl)-N-butylmethylamine in the presence of a base such as potassium carbonate in DMF to form N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one.", "Step 2: Reaction of N-(2-(butyl(methyl)amino)ethyl)-2-phenethyl-3,4-dihydro-2H-quinazolin-4-one with ethyl chloroformate in the presence of a base such as triethylamine in dichloromethane to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester with sodium hydroxide in water to form N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS-Nummer |
892284-17-2 |
Molekularformel |
C24H30N4O3 |
Molekulargewicht |
422.529 |
IUPAC-Name |
N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31) |
InChI-Schlüssel |
CDEBSBVTOPQQDC-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)
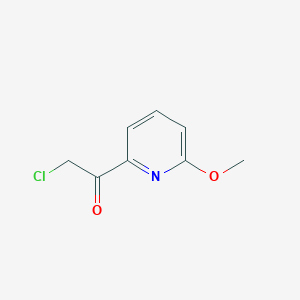
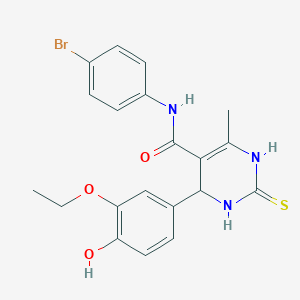
![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
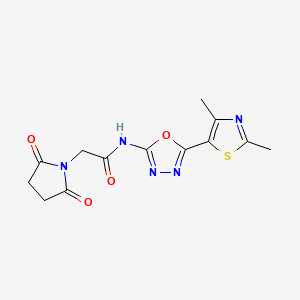
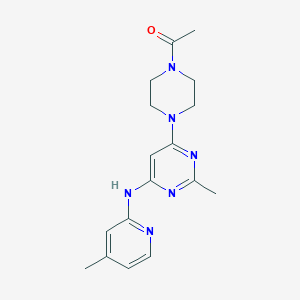
![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)


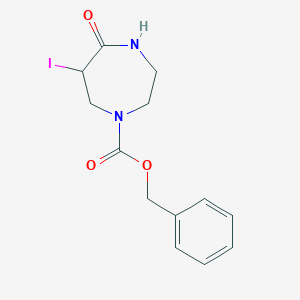
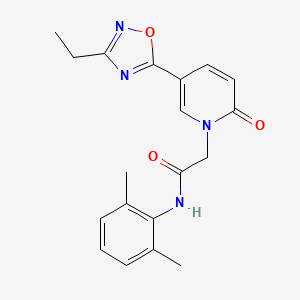
![2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2494131.png)
![7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2494133.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)